molecular formula C10H5Br3N2O B14728983 Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone CAS No. 6595-52-4

Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone

Cat. No.: B14728983
CAS No.: 6595-52-4
M. Wt: 408.87 g/mol
InChI Key: FJRPOYMCNGDYKC-UHFFFAOYSA-N
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Description

Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a phenyl group and three bromine atoms attached to the imidazole ring, making it a highly substituted derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of imidazole with benzoyl chloride in an anhydrous solvent like benzene at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would likely apply.

Chemical Reactions Analysis

Types of Reactions

Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of Phenyl(2,4,5-tribromo-1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and imidazole ring allow it to interact with various enzymes and receptors, potentially inhibiting or activating them. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high degree of bromination, which enhances its reactivity and potential for forming complex derivatives. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

6595-52-4

Molecular Formula

C10H5Br3N2O

Molecular Weight

408.87 g/mol

IUPAC Name

phenyl-(2,4,5-tribromoimidazol-1-yl)methanone

InChI

InChI=1S/C10H5Br3N2O/c11-7-8(12)15(10(13)14-7)9(16)6-4-2-1-3-5-6/h1-5H

InChI Key

FJRPOYMCNGDYKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C(=C(N=C2Br)Br)Br

Origin of Product

United States

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